molecular formula C10H13F2NO3 B6163920 tert-butyl 3,3-difluoro-4-methylidene-2-oxopyrrolidine-1-carboxylate CAS No. 1055306-64-3

tert-butyl 3,3-difluoro-4-methylidene-2-oxopyrrolidine-1-carboxylate

Cat. No.: B6163920
CAS No.: 1055306-64-3
M. Wt: 233.2
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Description

tert-butyl 3,3-difluoro-4-methylidene-2-oxopyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a unique combination of functional groups:

  • 3,3-Difluoro substitution: Enhances electronic effects and conformational rigidity.
  • 2-Ketone: Provides hydrogen-bond acceptor properties, influencing solubility and intermolecular interactions.
  • tert-Butoxycarbonyl (Boc) group: Protects the pyrrolidine nitrogen, facilitating synthetic manipulation .

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeted drugs, where fluorination and rigidity are critical for bioactivity.

Properties

CAS No.

1055306-64-3

Molecular Formula

C10H13F2NO3

Molecular Weight

233.2

Purity

95

Origin of Product

United States

Biological Activity

Chemical Identity and Properties

tert-butyl 3,3-difluoro-4-methylidene-2-oxopyrrolidine-1-carboxylate, also known as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is a fluorinated compound with significant biological activity. Its molecular formula is C10H15F2NO3C_{10}H_{15}F_2NO_3 with a molecular weight of approximately 235.23 g/mol. The compound features a piperidine ring with difluoromethyl and carbonyl functionalities, which contribute to its unique biological properties.

Biological Activity

Mechanisms of Action

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and medicinal chemistry. Its structure allows it to interact effectively with biological targets, including enzymes and receptors involved in disease processes.

  • Antiviral Activity: The compound has been studied for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. Molecular docking studies suggest that it can bind effectively to the active site of reverse transcriptase, inhibiting viral replication by preventing the conversion of viral RNA into DNA .
  • Anticancer Properties: Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. This is attributed to its ability to induce apoptosis and inhibit cell proliferation .
  • Anti-inflammatory Effects: Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings

In Vitro Studies

In vitro assays have demonstrated that this compound has an effective concentration (EC50) in the low micromolar range against HIV strains, indicating potent antiviral activity. For instance, EC50 values around 10.6 nM have been reported for wild-type HIV strains, showcasing its efficacy compared to existing treatments .

Case Studies

A notable case study involved the synthesis and evaluation of this compound as part of a broader effort to develop novel NNRTIs. The study highlighted its favorable pharmacokinetic profile, including moderate liver microsome clearance rates and reasonable oral bioavailability in animal models .

Data Tables

PropertyValue
Molecular FormulaC10H15F2NO3
Molecular Weight235.23 g/mol
CAS Number1215071-17-2
EC50 (HIV)10.6 nM
Oral Bioavailability~15% in rat model

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound is investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structural motifs are often found in bioactive molecules, making it a candidate for further modification to enhance therapeutic efficacy.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. The incorporation of fluorine atoms is known to influence pharmacokinetics and bioavailability, which are critical for drug design.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. This characteristic is being explored for potential applications in treating metabolic disorders.

Organic Synthesis Applications

  • Reagent in Chemical Reactions : Tert-butyl 3,3-difluoro-4-methylidene-2-oxopyrrolidine-1-carboxylate can serve as a versatile reagent in various organic reactions, including:
    • Michael Additions : Its electrophilic nature allows it to participate in Michael addition reactions, forming new carbon-carbon bonds.
    • Condensation Reactions : It can be utilized in condensation reactions to synthesize more complex molecular architectures.
  • Synthesis of Fluorinated Compounds : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications.

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing derivatives of this compound to evaluate their antiviral activity against influenza viruses. The results indicated that certain modifications enhanced antiviral potency by improving binding affinity to viral proteins.

Case Study 2: Enzyme Inhibition Research

Another study investigated the enzyme inhibition capabilities of this compound and its derivatives on specific targets involved in cancer metabolism. The findings revealed promising inhibitory activity, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties:

Compound Name (CAS) Substituents/Features Reactivity/Solubility Potential Applications
Target Compound 3,3-difluoro; 4-methylidene; 2-oxo High reactivity (methylidene); moderate polarity Drug intermediates (rigid scaffolds)
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (2607831-43-4) 4-hydroxymethyl; 4-methyl Increased solubility (hydroxyl); reduced reactivity Solubility-enhanced intermediates
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) 3-hydroxy; 3-CF₃; stereospecific (3R,4S) High lipophilicity (CF₃); H-bond donor Stereospecific APIs; crystallization studies
tert-butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate 4-hydroxy; 2-ethoxycarbonylpropyl Polar (hydroxy, ethoxy); hydrolytically unstable Prodrug development
Key Observations:

Electronic Effects :

  • The 3,3-difluoro group in the target compound withdraws electron density, stabilizing the pyrrolidine ring and influencing pKa of adjacent groups. In contrast, the trifluoromethyl group in CAS 1052713-78-6 provides stronger electron-withdrawing effects and greater lipophilicity .
  • The methylidene group in the target compound introduces unsaturation, enabling Diels-Alder or Michael additions, whereas hydroxymethyl (CAS 2607831-43-4) enhances hydrophilicity but reduces ring strain .

Stereochemical Considerations: CAS 1052713-78-6’s (3R,4S) configuration highlights the importance of stereochemistry in biological activity, a feature absent in the non-chiral target compound .

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